Methyl 2-nonenoate
Overview
Description
Methyl 2-nonenoate, also known as methyl (E)-2-nonenoate, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ester characterized by a distinct green, waxy, fruity, and sweet aroma. This compound is commonly used in the flavor and fragrance industry due to its attractive scent profile .
Scientific Research Applications
Methyl 2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its role in biological systems, particularly in the context of its aroma and potential pheromonal activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Industry: Beyond its use in flavors and fragrances, this compound is also employed in the production of biodiesel and other bio-based products .
Mechanism of Action
Methyl 2-nonenoate brings out the subtle characteristics of watermelon, while methyl 3-nonenoate enhances the more cartoonish watermelon notes . This compound appeared on flavorists’ shelves first and was a vast improvement on the traditional methyl 2-octynoate and methyl 2-nonynoate, giving a much more natural effect in flavors .
Safety and Hazards
Methyl 2-nonenoate is a combustible liquid that causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking . Skin should be washed thoroughly after handling, and release to the environment should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nonenoate can be synthesized through various chemical pathways. One common method involves the esterification of 2-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nonenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bond in this compound can produce methyl nonanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Acid or base catalysts can facilitate esterification or hydrolysis reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Methyl nonanoate.
Substitution: Various esters or acids depending on the nucleophile used.
Comparison with Similar Compounds
Methyl 3-nonenoate: Similar in structure but differs in the position of the double bond, leading to variations in aroma and reactivity.
Methyl nonanoate: Lacks the double bond, resulting in different chemical properties and applications.
Methyl 2-octynoate: Contains a triple bond, which significantly alters its reactivity and uses
Uniqueness: Methyl 2-nonenoate is unique due to its specific double bond position, which imparts distinct olfactory properties and reactivity. This makes it particularly valuable in the flavor and fragrance industry, where it can enhance and modify the scent profiles of various products .
Properties
CAS No. |
111-79-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
InChI Key |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\C(=O)OC |
SMILES |
CCCCCCC=CC(=O)OC |
Canonical SMILES |
CCCCCCC=CC(=O)OC |
boiling_point |
115.00 °C. @ 21.00 mm Hg |
density |
0.893-0.900 (20°) |
37822-76-7 111-79-5 |
|
physical_description |
Colourless or light-yellow liquid; Green, violet aroma |
Pictograms |
Environmental Hazard |
solubility |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-nonenoate important in the context of food science?
A: this compound is identified as a volatile organic compound (VOC) that serves as a signature marker for the detection of Zygosaccharomyces rouxii contamination in jujube honey. [] This yeast species is a known contaminant responsible for spoilage, and its early detection is crucial for maintaining honey quality.
Q2: How can we detect the presence of this compound in contaminated honey?
A: Researchers have successfully used headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify this compound and other characteristic VOCs in contaminated jujube honey samples. [] This technique allows for the sensitive and accurate detection of Z. rouxii contamination, even at early stages.
Q3: Is there a difference in this compound production between mature and immature honey?
A: Interestingly, the research indicates that the volatile profile, including this compound, can vary depending on the maturity of the honey. [] While this compound was present in both mature and immature contaminated honey, additional VOCs like methyl heptanoate, 2,6,10-trimethyltetradecane, and heptanal were specifically identified as potential markers for immature jujube honey contamination.
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